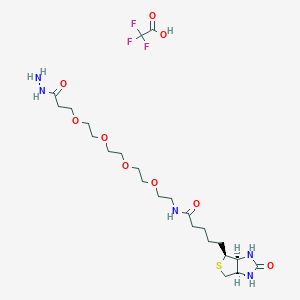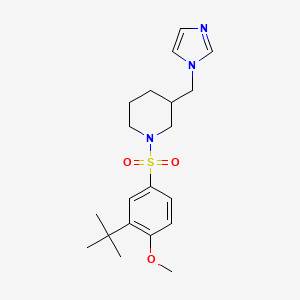
Cysteine protease inhibitor-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cysteine protease inhibitor-2 is a compound that inhibits the activity of cysteine proteases. Cysteine proteases are enzymes that play crucial roles in various biological processes, including protein degradation, immune response, and cell death. By inhibiting these enzymes, this compound can regulate these processes and has potential therapeutic applications in treating diseases such as cancer, arthritis, and parasitic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cysteine protease inhibitor-2 typically involves the use of organic synthesis techniques. One common method is the reaction of a suitable amine with a carbonyl compound to form an imine, followed by reduction to yield the desired inhibitor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Cysteine protease inhibitor-2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Cysteine protease inhibitor-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme mechanisms and to develop new synthetic methods.
Biology: Used to investigate the role of cysteine proteases in various biological processes, including apoptosis and immune response.
Medicine: Potential therapeutic applications in treating diseases such as cancer, arthritis, and parasitic infections.
Industry: Used in the development of new drugs and as a biocatalyst in industrial processes
Mechanism of Action
Cysteine protease inhibitor-2 exerts its effects by binding to the active site of cysteine proteases, thereby preventing the enzymes from interacting with their substrates. This inhibition can occur through various mechanisms, including competitive inhibition, where the inhibitor competes with the substrate for binding to the active site, and allosteric inhibition, where the inhibitor binds to a different site on the enzyme, causing a conformational change that reduces the enzyme’s activity .
Comparison with Similar Compounds
Cysteine protease inhibitor-2 can be compared with other similar compounds, such as:
Cystatin: A natural inhibitor of cysteine proteases found in human tissues.
E-64: A synthetic inhibitor that irreversibly binds to the active site of cysteine proteases.
Leupeptin: A microbial inhibitor that inhibits both cysteine and serine proteases
Uniqueness
This compound is unique in its ability to selectively inhibit specific cysteine proteases, making it a valuable tool for studying these enzymes and developing targeted therapies .
Properties
Molecular Formula |
C13H5N5O |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
9-nitroso-1H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C13H5N5O/c14-5-9-10(6-15)17-13-11(16-9)7-3-1-2-4-8(7)12(13)18-19/h1-4,17H |
InChI Key |
NZZBELYNMRINCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC(=C(N3)C#N)C#N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)
![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)

![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)


